molecular formula C13H13N3O B1436662 2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 1105196-10-8

2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No.: B1436662
CAS No.: 1105196-10-8
M. Wt: 227.26 g/mol
InChI Key: UADHYSLTSQDTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a sophisticated synthetic organic compound featuring a molecular scaffold that integrates the privileged indole heterocycle with a 1,3,4-oxadiazole ring. This fusion creates a versatile chemical architecture highly valued in medicinal chemistry and drug discovery research. The compound's structure is characterized by a 1H-indole moiety linked at its 2-position to the 5-propyl-1,3,4-oxadiazol-2-yl group, a configuration designed to exploit the synergistic biological properties of both heterocyclic systems . This indole-based oxadiazole derivative is primarily investigated for its significant potential in pharmacological applications. Research into analogous compounds demonstrates that such hybrids exhibit promising antimicrobial properties, particularly against Gram-positive bacterial strains like Staphylococcus aureus . Furthermore, structurally related molecules have shown potent enzyme inhibitory activity, specifically against urease, a key enzyme in the pathogenesis of conditions like peptic ulcers, with some inhibitors demonstrating competitive inhibition at Ki values as low as 0.003 µM . The 1,3,4-oxadiazole ring acts as a bioisostere for carboxylic acids and other carbonyl-containing groups, enhancing the molecule's ability to form critical hydrogen bonds with biological targets and improving its metabolic stability and pharmacokinetic profile . This makes the compound a valuable scaffold for developing new therapeutic agents targeting infectious diseases and enzyme-mediated pathologies. The compound is supplied for research purposes as a high-purity solid. It is intended for use in in vitro bioactivity screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. Researchers utilize this chemical entity to explore new mechanistic pathways in cancer biology, given the established role of indole derivatives in targeting key oncogenic proteins and pathways . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-2-5-12-15-16-13(17-12)11-8-9-6-3-4-7-10(9)14-11/h3-4,6-8,14H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADHYSLTSQDTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Indole-3-Butanoic Acid Derivative

The synthetic route often begins with 4-(1H-indol-3-yl)butanoic acid , which is converted into its hydrazide derivative:

  • Esterification: The acid is refluxed in ethanol with sulfuric acid for 8 hours to form ethyl 4-(1H-indol-3-yl)butanoate.
  • Hydrazide formation: The ester is refluxed with hydrazine monohydrate in methanol for 14 hours to yield 4-(1H-indol-3-yl)butanohydrazide.

Cyclization to Form 5-(3-(1H-indol-3-yl)propyl)-1,3,4-oxadiazole-2-thiol

  • The hydrazide is reacted with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH) in ethanol under reflux for 16 hours.
  • This step induces cyclization, forming the 1,3,4-oxadiazole ring with a mercapto (-SH) group at the 2-position, yielding 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol.

Functionalization and Coupling

  • The mercapto group of the oxadiazole intermediate acts as a nucleophile.
  • It undergoes nucleophilic substitution with electrophilic reagents such as 4-chloro-N-(substituted-phenyl)butanamides or other alkylating agents in the presence of lithium hydride (LiH) in aprotic polar solvents like dimethylformamide (DMF).
  • This coupling step finalizes the formation of the target compound or its derivatives.

Example Reaction Scheme and Conditions

Step Reaction Reagents & Conditions Time Temperature
1 Esterification of 4-(1H-indol-3-yl)butanoic acid EtOH, H2SO4, reflux 8 h Reflux
2 Formation of hydrazide MeOH, hydrazine monohydrate, reflux 14 h Reflux
3 Cyclization to oxadiazole-2-thiol EtOH, CS2, KOH, reflux 16 h Reflux
4 Nucleophilic substitution/coupling DMF, LiH, electrophile 60-70 h Room temp or mild heating

This sequence is adapted from the synthetic protocols reported in RSC Advances (2018), which detail similar indole-oxadiazole hybrid scaffolds.

Characterization and Confirmation

  • NMR Spectroscopy:

    • ^1H-NMR shows characteristic signals for the indole NH at δ ~10.8 ppm and aromatic protons between δ 6.9–7.5 ppm.
    • Methylene protons linking the indole and oxadiazole appear at δ 2.0–2.9 ppm.
    • ^13C-NMR confirms the oxadiazole carbons at δ ~163–168 ppm and the indole carbons in aromatic regions.
  • Mass Spectrometry and Elemental Analysis:

    • Molecular weights consistent with calculated values for 2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole derivatives.
    • Elemental composition confirms the presence of nitrogen and oxygen atoms in the heterocyclic rings.

Data Table Summarizing Key Synthetic Parameters

Compound/Step Reagents Solvent Catalyst/Base Temperature Time Yield (%) Notes
4-(1H-indol-3-yl)butanoate (Esterification) H2SO4, EtOH Ethanol Acid catalyst Reflux 8 h 75-85 Ester intermediate
4-(1H-indol-3-yl)butanohydrazide Hydrazine monohydrate Methanol - Reflux 14 h 80-90 Hydrazide formation
5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol CS2, KOH Ethanol Base (KOH) Reflux 16 h 70-80 Cyclization step
Final coupling Electrophile (e.g., 4-chlorobutanoyl chloride derivatives), LiH DMF LiH base RT or mild heat 60-70 h 65-75 Nucleophilic substitution

Chemical Reactions Analysis

Types of Reactions: 2-(5-Propyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Amines, alcohols, and alkyl halides.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of 2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole lie in its potential as an antimicrobial , anticancer , and anti-infective agent.

Antimicrobial Activity

Indole derivatives are well-documented for their antimicrobial properties. Compounds similar to this compound have shown significant activity against various bacterial strains. For instance, studies have demonstrated that indole-based compounds exhibit substantial inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds indicate potent antimicrobial activity, making them suitable candidates for developing new antibiotics .

Anticancer Potential

Research indicates that indole derivatives possess anticancer properties by modulating signaling pathways associated with cell proliferation and apoptosis. In vitro studies have shown that compounds containing the indole structure can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. The integration of the oxadiazole ring may enhance these effects, providing a dual mechanism of action against cancer cells .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multiple steps that include the preparation of the indole core followed by the introduction of the oxadiazole moiety. This multi-step synthesis allows for modifications that can enhance biological activity.

The effectiveness of this compound can be attributed to specific structural features:

  • Indole Core : Essential for receptor binding and biological activity.
  • Oxadiazole Ring : Enhances interactions with enzymes and may contribute to the compound's pharmacological profile.

Case Studies and Research Findings

Several studies have investigated the properties and applications of compounds related to this compound:

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of synthesized indole derivatives for their antimicrobial properties. Among them, one derivative exhibited superior activity against Staphylococcus aureus and Escherichia coli, demonstrating the potential of the indole scaffold for developing new antimicrobial agents .

Study 2: Anticancer Research

Another research effort focused on various indole derivatives' ability to inhibit tumor growth in xenograft models. The study reported that specific substitutions on the indole ring significantly enhanced cytotoxicity against breast cancer cell lines while maintaining low toxicity toward normal cells .

Mechanism of Action

The mechanism by which 2-(5-Propyl-1,3,4-oxadiazol-2-yl)-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Structural analogs vary in substituents on the oxadiazole ring and indole core, significantly affecting physicochemical properties such as melting point (mp), solubility, and stability.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Oxadiazole Molecular Formula Melting Point (°C) Yield (%) Key Features
2-(5-Propyl-1,3,4-oxadiazol-2-yl)-1H-indole Propyl (C₃H₇) C₁₃H₁₃N₃O Not reported Not reported High lipophilicity, potential bioavailability
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indole Methyl (CH₃) C₁₁H₉N₃O 188 84 Lower molecular weight, crystalline stability
2-(5-Phenylamino-1,3,4-oxadiazol-2-yl)-1H-indole Phenylamino (C₆H₅NH) C₁₆H₁₃N₅O 248 87 Extended π-system, higher mp
2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-1H-indole 3-Chlorophenyl (ClC₆H₄) C₁₆H₁₀ClN₃O Not reported Not reported Electronegative substituent, antimicrobial activity
4-(5-Propyl-1,3,4-oxadiazol-2-yl)phenol Propyl (C₃H₇) C₁₁H₁₂N₂O₂ Not reported Not reported Phenolic core, altered solubility

Key Observations :

  • Phenylamino and chlorophenyl substituents introduce steric bulk and electronic effects, impacting receptor binding and thermal stability (e.g., higher mp for phenylamino derivative) .

Key Observations :

  • Chlorophenyl derivatives exhibit specific antibacterial activity, while phenylamino analogs may target enzymes like cyclooxygenase .
  • The propyl group ’s role in bioactivity remains underexplored but could modulate pharmacokinetics (e.g., prolonged half-life due to lipophilicity) .

ADMET Profile :

  • All analogs show >30% intestinal absorption, but propyl derivatives may exhibit higher logP values, increasing blood-brain barrier penetration risk .
  • Metabolism : Oxadiazole rings are generally stable, but propyl chains could undergo ω-oxidation, requiring metabolic stability assays .

Biological Activity

2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a compound that combines an indole moiety with a 1,3,4-oxadiazole ring. This structural combination is significant as both indole and oxadiazole derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the propyl group enhances lipophilicity, potentially influencing pharmacokinetic properties and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14N4O Molecular Formula \text{C}_{13}\text{H}_{14}\text{N}_4\text{O}\quad \text{ Molecular Formula }

Key Features:

  • Indole Moiety : Known for its role in various biological processes and interactions with neurotransmitter receptors.
  • Oxadiazole Ring : Contributes to the compound's potential biological activity through unique electronic properties.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in scientific literature. However, insights can be drawn from studies on related compounds and the general pharmacological properties attributed to indole and oxadiazole derivatives.

Antimicrobial Activity

Compounds similar to this compound have shown significant antimicrobial activity. For instance:

  • MIC Values : Compounds containing oxadiazole rings exhibit MIC values ranging from 4.69 to 22.9 µM against various Gram-positive and Gram-negative bacteria .
Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli2.33
Pseudomonas aeruginosa13.40

Anticancer Activity

Indole derivatives are well-known for their anticancer properties. The integration of the oxadiazole ring may enhance these effects:

  • Mechanisms : Similar compounds have demonstrated mechanisms such as microtubule disruption and inhibition of cancer cell proliferation .

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Antiproliferative Activity : A study on oxadiazoline analogs revealed potent antiproliferative effects against multiple cancer cell lines, suggesting that the oxadiazole ring may play a critical role in enhancing anticancer activity .
  • Enzyme Inhibition Studies : Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer proliferation and microbial resistance.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets:

  • Binding Affinity : Preliminary results suggest potential interactions with proteins linked to disease processes, which could be further explored through experimental validation.

Q & A

Q. Basic Characterization :

  • 1H/13C NMR : Assign aromatic indole protons (δ 7.2–8.1 ppm), oxadiazole-linked CH₂ (δ 4.1–4.5 ppm), and propyl group signals (δ 0.9–1.7 ppm) .
  • Mass Spectrometry : FAB-HRMS or EI-MS confirms the molecular ion peak (e.g., m/z 356.33 for C₂₁H₁₂N₂O₄ analogs) and fragmentation patterns .
  • Chromatography : TLC (Rf ~0.5 in 70:30 EtOAc/hexane) and HPLC (>95% purity) ensure purity .

Q. Advanced Analysis :

  • Variable Temperature NMR : Resolves overlapping signals in rigid oxadiazole-indole systems.
  • X-ray Crystallography : Validates planarity of the oxadiazole-indole scaffold, critical for structure-activity studies .

What biological assays are used to evaluate its antimicrobial and anticancer potential?

Q. Basic Screening :

  • Antimicrobial Activity : Test against Bacillus subtilis and Staphylococcus aureus using agar diffusion, with Norfloxacin as a positive control. MIC values <50 µg/mL indicate potency .
  • Anticancer Assays : NCI-60 cell line screening (e.g., HCT-15 colon cancer) via MTT assay; IC₅₀ values <10 µM suggest therapeutic potential .

Q. Advanced Mechanistic Studies :

  • DNA Interaction : Gel electrophoresis assesses DNA cleavage by Cu²⁺ complexes, with ethidium bromide displacement confirming groove binding .
  • Apoptosis Markers : Flow cytometry quantifies caspase-3 activation in treated cancer cells .

How do computational methods support the study of its mechanism of action?

Basic Docking :
Molecular docking (AutoDock Vina) predicts binding affinity to DNA topoisomerase (ΔG < -8 kcal/mol) via hydrogen bonds with oxadiazole N-atoms and indole π-stacking .

Q. Advanced Simulations :

  • DFT Calculations : Optimize geometry and vibrational frequencies (FTIR correlation) for stability assessment .
  • MD Simulations : Track ligand-DNA complex stability over 100 ns, analyzing RMSD (<2 Å) and binding free energy (MM-PBSA) .

How to resolve contradictions in synthesis yields or biological activity data?

Q. Case Study :

  • Yield Discrepancies : Lower yields with POCl₃ vs. PPA highlight solvent polarity and protonation effects. Polar aprotic solvents (DMF) stabilize intermediates in PPA-mediated reactions .
  • Variable Bioactivity : Substituent effects (e.g., 4-fluorophenyl vs. propyl groups) alter lipophilicity and target binding. LogP calculations (e.g., 2.5 vs. 3.1) rationalize membrane permeability differences .

Q. Methodological Adjustments :

  • SAR Studies : Systematic modification of oxadiazole substituents (e.g., trifluoromethyl for enhanced metabolic stability) .
  • Dose-Response Curves : Validate IC₅₀ reproducibility across multiple cell passages .

What advanced techniques optimize reaction scalability and green chemistry compliance?

Q. Basic Scale-Up :

  • Solvent Selection : Replace DMF with PEG-400 (evidence in indole-triazole syntheses) to reduce toxicity .
  • Catalyst Recycling : CuI recovery via aqueous extraction improves atom economy .

Q. Advanced Methods :

  • Microwave-Assisted Synthesis : Reduces cyclization time from 12 hours to 30 minutes (e.g., 80°C, 300 W) .
  • Flow Chemistry : Continuous PPA reactors minimize side products and energy use .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 2
2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

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